2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Overview
Description
The compound “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” is likely an organic compound containing a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a dimethylamino group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a bromine atom and a nitro group at the 4- and 2-positions, respectively. The phenyl ring would be connected via an ether linkage to a dimethylamino group .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom might be displaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine. The ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The nitro group could confer some degree of polarity. The dimethylamino group might make the compound a weak base .Safety and Hazards
As with any chemical compound, handling “2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin. It’s also possible that it could pose environmental hazards .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been synthesized as prodrugs for nitroreductase (ntr) based anticancer agents . Nitroreductase is an enzyme that catalyzes the reduction of nitro compounds, and it has been exploited in the development of prodrugs for cancer therapy.
Biochemical Pathways
Given its potential role as a prodrug for nitroreductase-based anticancer agents , it may be involved in the nitroreduction pathway. This pathway is often exploited in cancer therapy, where prodrugs are converted into cytotoxic compounds in tumor cells expressing nitroreductase.
Result of Action
Similar compounds have shown antiproliferative activities in vitro and were selectively toxic to tumor cells . They induced cell cycle arrest in the G2/M phase with a concomitant decrease in the population of G1 phase in HeLa cells, which were accompanied by apoptosis .
properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-4-3-8(11)7-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXIJZCKLFTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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